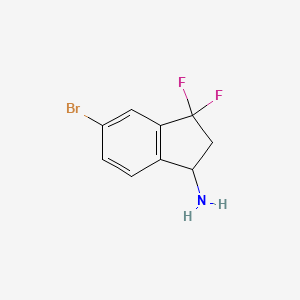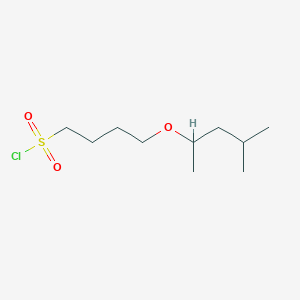
5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one is an organic compound with a unique structure that combines an amino group, a hydroxypentyl chain, and a methylpyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one typically involves the reaction of 5-amino-1-pentanol with a suitable pyridinone derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium bicarbonate, and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridinone derivatives.
Applications De Recherche Scientifique
5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(N-tert-Butoxycarbonyl)amino-1-pentanol
- 5-(tert-Butoxycarbonyl)amino-1-pentanol
- 5-(Boc-amino)pentan-1-ol
Uniqueness
5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1h)-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
5-amino-1-(5-hydroxypentyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O2/c1-9-7-11(15)13(8-10(9)12)5-3-2-4-6-14/h7-8,14H,2-6,12H2,1H3 |
Clé InChI |
HRBHLFMIMQICDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C=C1N)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



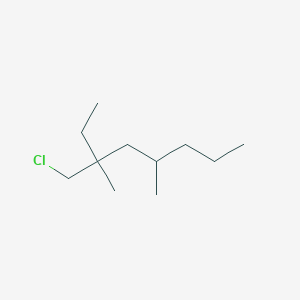

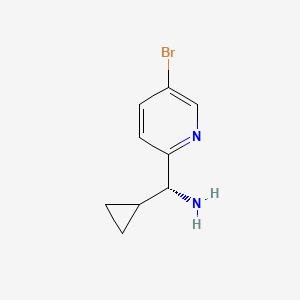

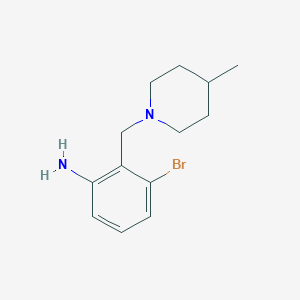
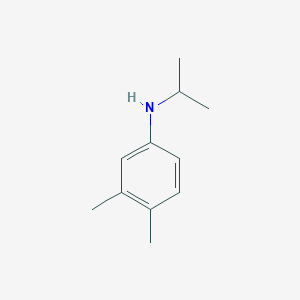
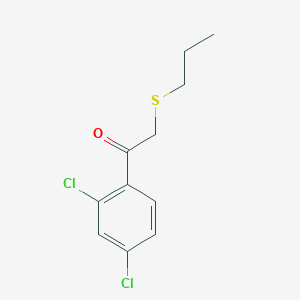
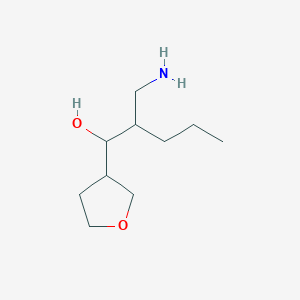

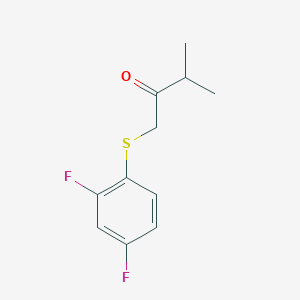
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)
